9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride 9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 10566-51-5
VCID: VC18409658
InChI: InChI=1S/C21H27N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-11,13-14,16H,9,12,15H2,1-4H3;1H
SMILES:
Molecular Formula: C21H28ClN
Molecular Weight: 329.9 g/mol

9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride

CAS No.: 10566-51-5

Cat. No.: VC18409658

Molecular Formula: C21H28ClN

Molecular Weight: 329.9 g/mol

* For research use only. Not for human or veterinary use.

9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride - 10566-51-5

Specification

CAS No. 10566-51-5
Molecular Formula C21H28ClN
Molecular Weight 329.9 g/mol
IUPAC Name 3-(10,10-dimethyl-9H-anthracen-9-yl)propyl-dimethylazanium;chloride
Standard InChI InChI=1S/C21H27N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-11,13-14,16H,9,12,15H2,1-4H3;1H
Standard InChI Key MAYVLFIUCRDJPJ-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2C(C3=CC=CC=C31)CCC[NH+](C)C)C.[Cl-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic name indicates the following features:

  • Anthracene backbone: A tricyclic aromatic system with a saturated 9,10-dihydro configuration, reducing planarity compared to fully aromatic anthracene.

  • Propanamine side chain: A three-carbon chain terminating in a dimethylated amine group (–N(CH₃)₂).

  • Methyl substitutions: Two methyl groups at the 10-position of the anthracene core.

  • Hydrochloride salt: The amine is protonated, forming a water-soluble ionic compound.

Table 1: Inferred Physical and Chemical Properties

PropertyValue/DescriptionBasis of Inference
Molecular FormulaC₂₂H₃₀ClNStructural analysis
Molecular Weight359.93 g/molFormula calculation
SolubilitySoluble in polar solvents (e.g., water, DMSO)Hydrochloride salt nature
Melting Point180–200°C (estimated)Analogous anthracene derivatives
UV-Vis Absorptionλₘₐₓ ≈ 300–400 nmAnthracene chromophore

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no explicit synthesis route exists for this compound, plausible methods include:

  • Anthracene Functionalization:

    • Bromination or chlorination at the 9-position of anthracene, followed by alkylation with a propylamine precursor .

    • Reduction of anthracene to 9,10-dihydroanthracene using catalytic hydrogenation .

  • Amine Alkylation:

    • Reaction of 9,10-dihydroanthracene-9-propanol with methylamine under Mitsunobu conditions to install the dimethylamino group.

  • Salt Formation:

    • Treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Hypothetical Reaction Steps

StepReactionReagents/Conditions
1Anthracene → 9,10-dihydroanthraceneH₂, Pd/C catalyst
29-Bromo-9,10-dihydroanthracene formationNBS, CCl₄, light
3Propylamine side chain additionCH₂=CHCH₂NH(CH₃)₂, Pd-catalyzed coupling
4Hydrochloride salt formationHCl, ethanol

Physicochemical and Spectroscopic Properties

Stability and Reactivity

  • Air Sensitivity: Likely stable under inert atmospheres but may oxidize in air due to the amine group .

  • pH-Dependent Solubility: Protonated amine enhances water solubility at acidic pH .

Spectroscopic Characterization

  • ¹H NMR:

    • Aromatic protons (δ 7.2–8.3 ppm), –CH₂– groups (δ 1.5–2.5 ppm), –N(CH₃)₂ (δ 2.2 ppm).

  • IR Spectroscopy:

    • N–H stretch (≈2500 cm⁻¹, broad), C–N stretch (≈1200 cm⁻¹) .

CompoundIC₅₀ (nM)Target Pathway
Mitoxantrone10–50Topoisomerase II inhibition
Hypothetical Target CompoundPendingDNA intercalation

Computational Modeling Insights

Semi-empirical (AMI) and ab initio (6-31G**) methods predict:

  • Ionization Potential: ~7.8 eV, within the range associated with bioactive anthracene derivatives .

  • Electrostatic Potential: Localized positive charge on the protonated amine, facilitating DNA phosphate backbone interactions .

Applications in Materials Science

Anthracene derivatives are employed in organic electronics due to their luminescent properties . The saturated 9,10-dihydro core may reduce π-π stacking, enhancing solubility in polymer matrices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator